molecular formula C10H17F3N2O3 B1626936 (2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid CAS No. 900503-70-0

(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid

Cat. No. B1626936
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-FJXQXJEOSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the processes used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed or measured without changing the compound’s composition .

Scientific Research Applications

Synthesis and Photolysis

In the field of organic chemistry, (2S)-2-Tert-butyl-3-methylimidazolidin-4-one and 2,2,2-trifluoroacetic acid have been utilized in the synthesis of various organic compounds. For instance, they were involved in the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, which were then evaluated for their antimicrobial and antifungal activities (Ivanov et al., 2020).

Green Synthesis of Heterocyclic Systems

These chemicals have also been used in the one-pot green synthesis of novel heterocyclic systems like 3'-(2-Aminobenzimidazolyl)-2-Phenyl Spiro[4H-Benzopyran-4,2'-Thiazolidin]-4-Ones. This process demonstrates better yields and purity compared to conventional methods and also shows significant antibacterial, antifungal, and insecticidal activities (Sharma & Jain, 2011).

Asymmetric Synthesis of α-Fluorinated Amino Acid Derivatives

In another study, asymmetric alkylation of Boc-BMI with 2-fluoroallyl tosylate was performed using (2S)-2-Tert-butyl-3-methylimidazolidin-4-one. This resulted in the production of (S)-2-amino-4-fluoropent-4-enoic acid and its derivatives, which have potential applications in medicinal chemistry (Shendage et al., 2005).

Enantioselective Synthesis from Amino Acids

These chemicals have been used in the enantioselective synthesis of cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids like (S)-Alanine and (S)-Phenylalanine. This process is crucial in the generation of chiral nonracemic enolates, which are important for the α-alkylation of amino acids without racemization (Naef & Seebach, 1985).

Vinylfluoro Group as an Acetonyl Cation Equivalent

The vinylfluoro group, derived from tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, demonstrates its potential as an acetonyl cation equivalent under acidic conditions. This has been used to synthesize pipecolic acid derivatives and further to synthesize hydroxypiperidine-2-carboxylic acid, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).

Ionic Liquid Mediated Synthesis

These compounds have also been used in ionic liquid-mediated one-pot synthesis of heterocyclic compounds like thiazolidinones and benzimidazoles, demonstrating the potential of ionic liquids in facilitating organic synthesis processes (Yadav et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior .

properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKOEMMPVPVOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584762
Record name Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

CAS RN

900503-70-0
Record name Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 900503-70-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 3
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 4
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 5
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 6
(2S)-2-Tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid

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